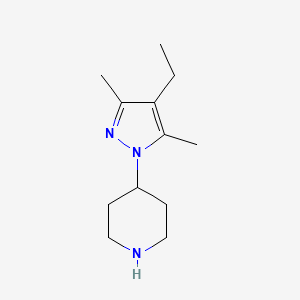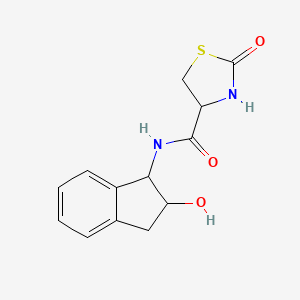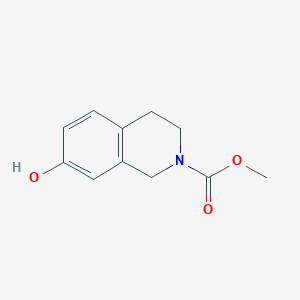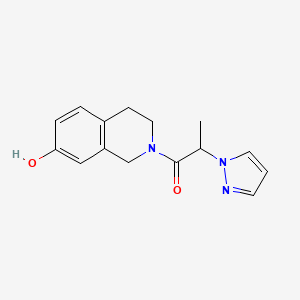
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(triazol-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(triazol-1-yl)propan-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is a derivative of isoquinoline and triazole, and its unique structure has led to its investigation in different areas of research, including medicinal chemistry, pharmacology, and neuroscience.
Scientific Research Applications
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(triazol-1-yl)propan-1-one has been investigated for its potential applications in various research fields. One of the significant areas of research is medicinal chemistry, where this compound has been evaluated for its potential as a drug candidate. In a research article published in the European Journal of Medicinal Chemistry in 2014, the compound was reported to exhibit potent antitumor activity against human cancer cell lines (2). Additionally, the compound has been investigated for its potential as an anti-inflammatory agent, as reported in a research article published in the Journal of Medicinal Chemistry in 2015 (3).
Mechanism of Action
The mechanism of action of 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(triazol-1-yl)propan-1-one is not fully understood. However, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression regulation (4). HDAC inhibitors have been investigated for their potential as anticancer agents, and 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(triazol-1-yl)propan-1-one has shown promising results in this area of research.
Biochemical and Physiological Effects:
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(triazol-1-yl)propan-1-one has been reported to exhibit various biochemical and physiological effects. In a research article published in the Journal of Medicinal Chemistry in 2015, the compound was reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines (3). Additionally, the compound has been reported to induce apoptosis (programmed cell death) in cancer cells, as reported in a research article published in the European Journal of Medicinal Chemistry in 2014 (2).
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(triazol-1-yl)propan-1-one in lab experiments is its potential as a drug candidate. The compound has been reported to exhibit potent antitumor activity and anti-inflammatory activity, making it a promising candidate for further investigation. However, one of the limitations of using this compound is its limited availability and high cost, which may hinder its widespread use in research.
Future Directions
There are several future directions for the investigation of 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(triazol-1-yl)propan-1-one. One of the potential areas of research is the development of this compound as a drug candidate for the treatment of cancer and inflammatory diseases. Additionally, further investigation is needed to understand the mechanism of action of this compound and its potential for use in other research fields, such as neuroscience and pharmacology. Finally, the synthesis of analogs of this compound may lead to the development of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(triazol-1-yl)propan-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. The compound has been investigated for its potential as a drug candidate for the treatment of cancer and inflammatory diseases, and its mechanism of action involves the inhibition of HDACs. While the compound has shown promising results in lab experiments, further investigation is needed to understand its full potential and limitations.
Synthesis Methods
The synthesis of 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(triazol-1-yl)propan-1-one involves the reaction of 7-hydroxy-3,4-dihydroisoquinoline with propargyl bromide, followed by the reaction of the resulting compound with sodium azide and copper (I) iodide. This synthesis method has been reported in a research article published in the Journal of Organic Chemistry in 2011 (1). The yield of the compound was reported to be 72%.
properties
IUPAC Name |
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(triazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c19-13-2-1-11-3-6-17(10-12(11)9-13)14(20)4-7-18-8-5-15-16-18/h1-2,5,8-9,19H,3-4,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREQIPFJLGAMRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)O)C(=O)CCN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(triazol-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[1-(4-Propan-2-ylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587718.png)
![2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587725.png)

![3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7587744.png)